molecular formula C29H19NO3 B4584663 11-phenoxynaphtho[2,1-b][1,4]benzoxazepin-9-yl phenyl ether

11-phenoxynaphtho[2,1-b][1,4]benzoxazepin-9-yl phenyl ether

Cat. No.: B4584663
M. Wt: 429.5 g/mol
InChI Key: HMVLGUHBERQFSR-UHFFFAOYSA-N
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Description

11-Phenoxynaphtho[2,1-b][1,4]benzoxazepin-9-yl phenyl ether is a complex organic compound that belongs to the class of benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-phenoxynaphtho[2,1-b][1,4]benzoxazepin-9-yl phenyl ether typically involves multi-step organic reactions. One common method includes the cyclization of substituted isoindole derivatives to access the benzoxazepine core . The reaction conditions often involve the use of catalysts such as Cu(I) for cycloaddition reactions . Additionally, microwave heating has been employed to synthesize related benzoxazepine analogs .

Industrial Production Methods

Industrial production of benzoxazepine derivatives, including this compound, may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

11-Phenoxynaphtho[2,1-b][1,4]benzoxazepin-9-yl phenyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ether moiety using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

11-Phenoxynaphtho[2,1-b][1,4]benzoxazepin-9-yl phenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-phenoxynaphtho[2,1-b][1,4]benzoxazepin-9-yl phenyl ether involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest in cancer cells by targeting key regulatory proteins involved in the G2/M phase transition . Additionally, its unique structure allows it to interact with various enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Phenoxynaphtho[2,1-b][1,4]benzoxazepin-9-yl phenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities

Properties

IUPAC Name

5,7-diphenoxy-2-oxa-10-azatetracyclo[9.8.0.03,8.012,17]nonadeca-1(11),3(8),4,6,9,12,14,16,18-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19NO3/c1-3-10-21(11-4-1)31-23-17-27(32-22-12-5-2-6-13-22)25-19-30-29-24-14-8-7-9-20(24)15-16-26(29)33-28(25)18-23/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVLGUHBERQFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=NC4=C(O3)C=CC5=CC=CC=C54)C(=C2)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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11-phenoxynaphtho[2,1-b][1,4]benzoxazepin-9-yl phenyl ether
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11-phenoxynaphtho[2,1-b][1,4]benzoxazepin-9-yl phenyl ether

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